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Compound of Interest

Compound Name: 5-methyl-4-nitroThiazole

Cat. No.: B15355471

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and analytical approaches required for the
comprehensive structure elucidation of 5-methyl-4-nitrothiazole. While a complete set of
experimental data for this specific isomer is not readily available in public databases, this
document provides a framework based on established analytical techniques and data from
closely related analogs. The successful characterization of 5-methyl-4-nitrothiazole is crucial
for its potential applications in medicinal chemistry and drug development, where precise
structural information is paramount for understanding its biological activity and safety profile.

Synthesis and Purification

The primary synthetic route to 5-methyl-4-nitrothiazole involves the nitration of a suitable
precursor. Acommon method is the direct nitration of 5-methylthiazole using a mixture of
concentrated nitric acid and sulfuric acid. This reaction, however, is known to produce a mixture
of isomers, with the 5-nitro isomer often being the major product. Therefore, meticulous
purification of the reaction mixture is essential to isolate the desired 4-nitro isomer.

Experimental Protocol: Nitration of 5-methylthiazole (General Procedure)

A solution of 5-methylthiazole in concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. A
nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then
added dropwise while maintaining the low temperature to control the exothermic reaction. After
the addition is complete, the reaction mixture is stirred at low temperature for a specified period

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15355471?utm_src=pdf-interest
https://www.benchchem.com/product/b15355471?utm_src=pdf-body
https://www.benchchem.com/product/b15355471?utm_src=pdf-body
https://www.benchchem.com/product/b15355471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15355471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

before being carefully quenched by pouring it onto crushed ice. The resulting precipitate,
containing a mixture of nitroisomers, is collected by filtration, washed with cold water, and
dried.

Subsequent purification is typically achieved through fractional crystallization or column
chromatography on silica gel, utilizing an appropriate eluent system to separate the 5-methyl-
4-nitrothiazole from other isomers and byproducts. The purity of the isolated compound
should be assessed by techniques such as thin-layer chromatography (TLC) and melting point
determination.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of 5-methyl-4-nitrothiazole relies on a combination of
spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about
the substitution pattern on the thiazole ring. For 5-methyl-4-nitrothiazole, one would anticipate
a singlet for the methyl group protons (C5-CHs) and a singlet for the proton at the C2 position
of the thiazole ring. The chemical shift of the C2-H proton will be influenced by the electron-
withdrawing nitro group at the adjacent C4 position.

13C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon
environments in the molecule. For 5-methyl-4-nitrothiazole, four distinct signals are expected:
one for the methyl carbon, and three for the carbons of the thiazole ring (C2, C4, and C5). The
chemical shifts of the ring carbons, particularly C4 and C5, will be significantly affected by the
attached nitro and methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. For 5-methyl-4-nitrothiazole (CsH4N202S), the expected molecular ion peak [M]*
would correspond to a mass-to-charge ratio (m/z) of approximately 144.00. High-resolution
mass spectrometry (HRMS) would provide the exact mass, confirming the elemental
composition. The fragmentation pattern can offer further structural insights, with potential
losses of NO2, NO, and other small fragments.
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Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key
vibrational bands expected for 5-methyl-4-nitrothiazole include:

o Aromatic C-H stretching: Typically observed around 3100-3000 cm™1.

o Asymmetric and symmetric NO2 stretching: Strong absorptions are expected in the regions
of 1550-1500 cm~* and 1390-1330 cm™1, respectively. These are characteristic and strong
indicators of the nitro group.

e C=N and C=C stretching: Vibrations associated with the thiazole ring will appear in the
fingerprint region.

C-N stretching: Expected in the region of 1200-1000 cm™1.

Data Presentation

While experimental data for 5-methyl-4-nitrothiazole is not available, the following tables
provide predicted and comparative data based on known values for related compounds.

Table 1: Predicted *H and 3C NMR Chemical Shifts (8, ppm)
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Predicted Chemical

Nucleus . Multiplicity Notes
Shift (ppm)
1H NMR
Deshielded due to
. adjacent nitrogen and
C2-H ~8.5-9.0 Singlet o )
proximity to the nitro
group.
Typical range for a
C5-CHs ~25-2.8 Singlet methyl group on an
aromatic ring.
13C NMR
Cc2 ~150 - 155
Deshielded due to the
C4 ~145 - 150 .
attached nitro group.
C5 ~125-130
CHs ~15-20

Table 2: Key Infrared Absorption Bands

Expected
Functional Group Vibration Type Wavenumber Intensity
Range (cm™?)
NO:2 Asymmetric Stretch 1550 - 1500 Strong
NO:2 Symmetric Stretch 1390 - 1330 Strong
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
C=N/C=C Ring Stretch ~1600 - 1400 Medium
Table 3: Mass Spectrometry Data
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Parameter Expected Value
Molecular Formula CaHaN202S
Molecular Weight 144.15 g/mol
M]* (m/z) ~144.00

] [M-NOz]*, [M-NO]J*, fragments corresponding to
Major Fragments ) )
the thiazole ring.

Visualizing the Elucidation Workflow

The logical flow of experiments for the structure elucidation of 5-methyl-4-nitrothiazole can be

visualized as follows:
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Caption: Workflow for the synthesis and structure elucidation of 5-methyl-4-nitrothiazole.

Conclusion

The structure elucidation of 5-methyl-4-nitrothiazole is a systematic process that combines
organic synthesis with a suite of powerful analytical techniques. While direct experimental data
is currently scarce in the public domain, the methodologies outlined in this guide provide a
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robust framework for its synthesis, purification, and comprehensive characterization. The
successful application of these methods will be instrumental in confirming the precise chemical
structure of this compound, a critical step for its further investigation and potential development
in various scientific and pharmaceutical applications.

 To cite this document: BenchChem. [Structure Elucidation of 5-methyl-4-nitrothiazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1535547 1#structure-elucidation-of-5-methyl-4-
nitrothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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